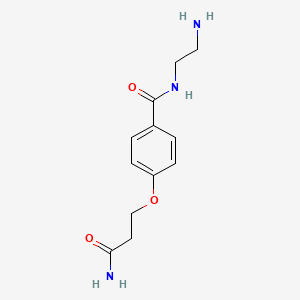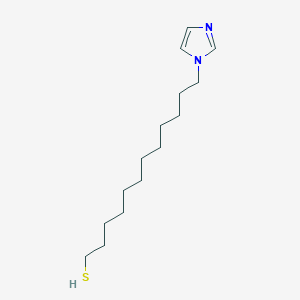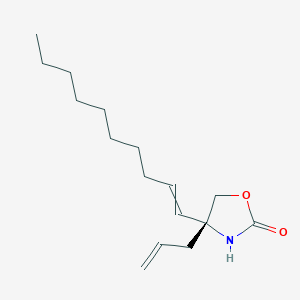
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features both amine and amide functional groups, which contribute to its reactivity and versatility in chemical synthesis and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxybenzamide, which is then reacted with 3-chloropropanoic acid to form 4-(3-chloropropoxy)benzamide. This intermediate is subsequently treated with ethylenediamine to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzamides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine and amide groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. Additionally, the benzamide moiety can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-4-hydroxybenzamide: Lacks the 3-amino-3-oxopropoxy group, making it less versatile in chemical reactions.
4-(3-Aminopropoxy)benzamide: Does not have the ethylenediamine moiety, limiting its potential interactions with biological targets.
N-(2-Aminoethyl)-4-methoxybenzamide: The methoxy group is less reactive compared to the 3-amino-3-oxopropoxy group.
Uniqueness
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide stands out due to its unique combination of functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
919772-07-9 |
|---|---|
Molecular Formula |
C12H17N3O3 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide |
InChI |
InChI=1S/C12H17N3O3/c13-6-7-15-12(17)9-1-3-10(4-2-9)18-8-5-11(14)16/h1-4H,5-8,13H2,(H2,14,16)(H,15,17) |
InChI Key |
WWEVCJAXFSENBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)OCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)

![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)

![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)


![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)

